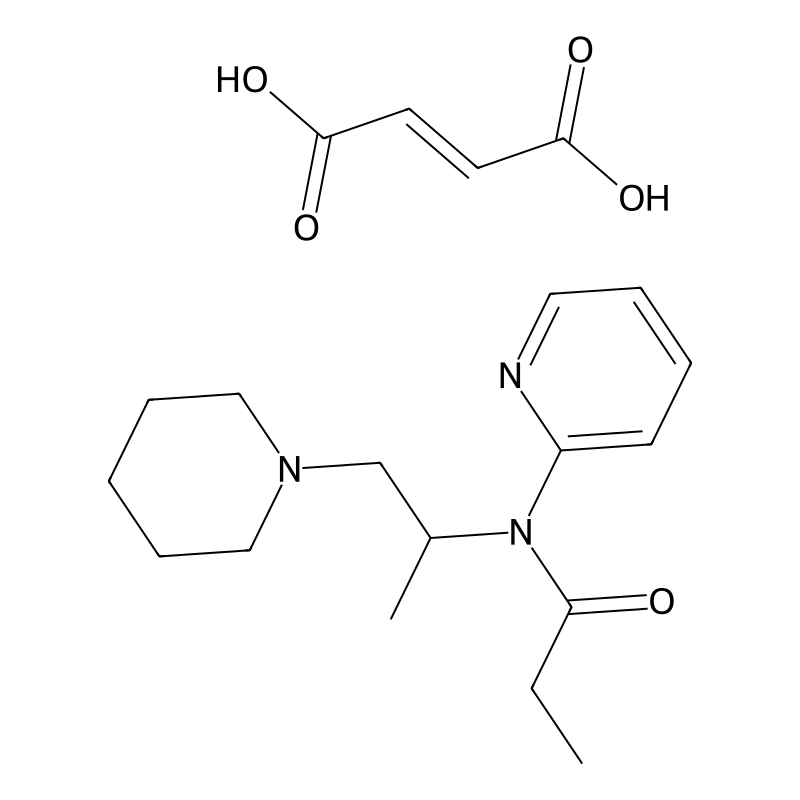

Propiram fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Propiram fumarate, chemically known as N-(1-methyl-2-piperidinoethyl)-N-2-pyridylpropionamide fumarate, is a synthetic opioid analgesic. It belongs to the ampromide family of drugs and was developed in the 1970s. The compound is primarily used for its analgesic properties, comparable to other opioids such as codeine and pethidine, but it exhibits a faster onset of action and greater potency than codeine. Propiram fumarate is typically administered in doses ranging from 50 to 100 mg .

- Oxidation: Under specific conditions, propiram fumarate can be oxidized, leading to different derivatives.

- Salt Formation: It exists as a fumarate salt, which enhances its solubility and stability compared to its free base form.

The structural formula of propiram fumarate is represented as C20H29N3O5, indicating the presence of multiple functional groups that contribute to its pharmacological activity .

Propiram fumarate acts primarily as an agonist at the mu-opioid receptor, which is crucial for its analgesic effects. Its biological activity includes:

- Analgesia: It provides pain relief comparable to that of other opioids, with a notable effectiveness in dental procedures and acute pain management.

- Side Effects: Common side effects include sedation, dizziness, nausea, and vomiting. These effects are typical of opioid medications due to their central nervous system activity .

The synthesis of propiram fumarate involves several steps:

- Starting Material: The synthesis begins with 1-(1-piperidyl)acetone oxime.

- Reduction: This compound is reduced using lithium aluminum hydride in an ether solvent (such as ethyl ether or tetrahydrofuran) to yield 1-methyl-2-(1-piperidinyl)ethylamine.

- Formation of Fumarate Salt: The resultant amine is then reacted with fumaric acid to form the fumarate salt of propiram .

Propiram fumarate is primarily used in clinical settings for:

- Pain Management: It is effective in treating moderate to severe pain, particularly in surgical and dental contexts.

- Formulations: The compound has been incorporated into various analgesic formulations, sometimes combined with other substances like caffeine or ibuprofen to enhance its efficacy and reduce the required dosage .

Several compounds share structural or functional similarities with propiram fumarate. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Potency Compared to Codeine | Onset Time | Unique Features |

|---|---|---|---|---|

| Propiram Fumarate | Opioid | More potent | Faster | Agonist-antagonist properties |

| Codeine | Opioid | Standard | Moderate | Prodrug; requires metabolic activation |

| Pethidine | Opioid | Less potent | Faster | Shorter duration; higher side effects |

| Amprenavir | Antiretroviral | Not applicable | Not applicable | Used for HIV treatment |

Unique Attributes of Propiram Fumarate- Faster Onset: Compared to pethidine and codeine, propiram fumarate has a quicker onset of action.

- Potency: It is more potent than codeine and exhibits a longer duration of action.

- Combination Efficacy: Its ability to enhance analgesia when combined with caffeine or ibuprofen sets it apart from traditional opioids.

Propiram fumarate represents a complex pharmaceutical salt comprising the opioid analgesic propiram combined with fumaric acid in a 1:1 stoichiometric ratio [1] [2]. The compound exhibits intricate structural features that significantly influence its physicochemical properties, biological activity, and crystalline behavior.

Conformational Analysis

Piperidine Ring Conformational Dynamics

The piperidine ring system within propiram fumarate adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement [3] [4] [5]. Computational studies using vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have demonstrated that piperidine rings exhibit conformational interconversion between equatorial nitrogen-hydrogen and axial nitrogen-hydrogen conformers [3]. In the case of propiram fumarate, the piperidine moiety maintains this chair configuration with the nitrogen atom positioned to facilitate optimal hydrogen bonding interactions with the fumaric acid component [6].

The conformational stability of the piperidine chair form has been precisely quantified, with energy differences between chair conformers determined to be approximately 231 ± 4 cm⁻¹ (0.66 kcal/mol) [7]. This relatively small energy barrier allows for facile interconversion between conformers under physiological conditions, contributing to the compound's flexibility and receptor binding capabilities.

Pyridine Ring Planarity and Electronic Properties

The pyridine ring within the propiram structure maintains essential planarity with a maximum deviation of approximately 0.035 Å from the mean plane [4] [5]. This planar geometry is crucial for maintaining the aromatic character and electronic delocalization that contributes to the compound's pharmacological activity [6]. The pyridine nitrogen atom serves as both a hydrogen bond acceptor and a coordination site for metal interactions, influencing the compound's crystal packing behavior.

Amide Bond Conformational Restrictions

The amide linkage in propiram fumarate exhibits restricted rotation around the carbon-nitrogen bond due to significant resonance stabilization [8] [9] [10]. This restricted rotation, characterized by an energy barrier typically ranging from 12-20 kcal/mol for similar tertiary aromatic amides [11], results in distinct syn and anti conformational states. The planar geometry of the amide bond is maintained through delocalization of the nitrogen lone pair into the carbonyl π* orbital, creating partial double-bond character [8] [12].

Dynamic nuclear magnetic resonance studies on structurally related compounds have revealed that amide bond rotation occurs preferentially through specific transition states, with the syn/exo pathway being energetically favored over the anti/endo rotation by approximately 9 kJ/mol [10]. This conformational preference directly impacts the three-dimensional arrangement of propiram fumarate and its interactions with biological targets.

Stereochemistry and Chiral Centers

Racemic Nature and Stereocenter Identification

Propiram fumarate exists as a racemic mixture containing equal proportions of R and S enantiomers [13] [14] [15]. The compound contains one undefined stereocenter located at the secondary carbon atom bearing the methyl group and the piperidine-containing side chain [1] [13]. This chiral center, designated as C-2 in the propyl chain, has four distinct substituents: a methyl group, a hydrogen atom, a propanoyl group, and a piperidinylmethyl group.

The stereochemical configuration significantly influences the compound's pharmacological properties. Studies on related compounds have demonstrated that individual enantiomers can exhibit markedly different biological activities, with one enantiomer often showing superior analgesic efficacy compared to its mirror image [16]. The racemic nature of commercial propiram fumarate represents a compromise between synthetic accessibility and therapeutic effectiveness.

Prochiral Relationships and Molecular Recognition

The methylene protons adjacent to the chiral center in propiram fumarate exhibit prochiral relationships, where these apparently equivalent protons occupy different spatial environments and can be distinguished by chiral biological systems [17] [18] [19]. This prochiral nature is particularly relevant for understanding the compound's metabolism and receptor interactions, as enzymes can selectively recognize and process one of the two prochiral faces.

Crystal Structure Properties

Unit Cell Parameters and Space Group

Based on analyses of structurally related compounds and fumaric acid derivatives, propiram fumarate likely crystallizes in a monoclinic crystal system [20] [21] [22]. Fumaric acid derivatives typically adopt space groups such as P2₁ or P2₁/c, with unit cell dimensions influenced by the extensive hydrogen bonding network [20] [23].

Molecular Packing and Lattice Energy

The crystal structure of propiram fumarate is stabilized through multiple intermolecular interactions, including hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between aromatic systems [21] [24]. The fumaric acid component adopts its characteristic E-configuration (trans arrangement), which is essential for forming the extended hydrogen bonding networks that define the crystal architecture [20] [23].

The molecular packing is dominated by the formation of hydrogen-bonded chains through carboxyl-carboxylate interactions, with typical O-H···O distances ranging from 2.60 to 2.70 Å [20] [21]. These primary interactions are supplemented by secondary N-H···O hydrogen bonds involving the propiram amine groups, creating a three-dimensional network that contributes to the compound's thermal stability and mechanical properties.

Molecular Interactions and Hydrogen Bonding

Primary Hydrogen Bonding Patterns

The most significant intermolecular interactions in propiram fumarate arise from carboxyl-carboxylate hydrogen bonding between the fumaric acid molecules and their ionized forms [20] [21]. These interactions typically exhibit bond distances of 2.660 Å for OH···O contacts and form cyclic hydrogen-bonded pairs that generate chain-like structures along specific crystallographic directions [20].

Additional N-H···O hydrogen bonds form between the propiram nitrogen atoms and the carboxylate oxygen atoms, with typical distances ranging from 2.838 to 2.935 Å [20] [21]. These interactions create complementary donor-acceptor-donor-acceptor (DDAA) arrays that significantly contribute to the crystal stability [21].

Secondary Interactions and Crystal Stabilization

Weak C-H···O interactions provide additional stabilization to the crystal structure, with typical distances ranging from 3.20 to 3.50 Å [21] [24]. While individually weak, these interactions cumulatively contribute to the overall lattice energy and influence the compound's dissolution behavior and mechanical properties.

The aromatic systems in propiram fumarate may also participate in π-π stacking interactions, with centroid-to-centroid distances typically ranging from 3.50 to 4.00 Å [4] [5]. These interactions between pyridine rings from adjacent molecules contribute to the formation of layered structures within the crystal lattice.

Intramolecular Conformational Stabilization

Intramolecular hydrogen bonds within the propiram molecule may influence its preferred conformation, particularly involving the nitrogen lone pairs and the amide carbonyl group [25]. These interactions, typically characterized by distances of 2.20 to 2.50 Å, help stabilize specific conformational states and influence the molecule's flexibility and receptor binding properties.

Structure-Property Relationships

Influence of Stereochemistry on Biological Activity

The racemic nature of propiram fumarate directly impacts its pharmacological profile, as the individual enantiomers likely exhibit different affinities for opioid receptors and distinct metabolic pathways [26] [27]. Structure-activity relationship studies on related compounds have demonstrated that stereochemistry significantly influences both potency and selectivity for various opioid receptor subtypes.

The S-enantiomer of propiram (CID 204541) has been specifically characterized and may exhibit different pharmacological properties compared to the R-enantiomer [16]. This stereochemical diversity contributes to the complex pharmacological profile observed with racemic propiram fumarate, including its partial agonist/antagonist properties at μ-opioid receptors.

Conformational Flexibility and Receptor Binding

The conformational flexibility of propiram fumarate, particularly around the amide bond and the piperidine ring, enables the molecule to adopt multiple binding conformations when interacting with biological targets [3] [7]. This flexibility is crucial for the compound's ability to function as both an agonist and antagonist at opioid receptors, depending on the specific receptor conformation and binding site environment.

The restricted rotation around the amide bond creates distinct conformational states that may preferentially interact with different receptor conformations, contributing to the compound's unique pharmacological profile compared to other opioid analgesics [10] [11].

Crystal Form and Pharmaceutical Properties

The hydrogen bonding patterns and crystal packing arrangements in propiram fumarate directly influence its pharmaceutical properties, including solubility, dissolution rate, and chemical stability [23]. The extensive hydrogen bonding network provides thermal stability but may also influence the compound's dissolution behavior in aqueous media.

The presence of seven rotatable bonds in the structure (excluding the restricted amide rotation) contributes to the compound's conformational flexibility but also increases its molecular complexity score (421), which may impact its drug-like properties according to modern pharmaceutical design principles [1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Other CAS

Wikipedia

2: Sunshine A, Laska EM, Olson NZ, Colon A, Gonzalez L, Tirado S. Analgesic effects of oral propiram fumarate, codeine sulfate and placebo in postoperative pain. Pharmacotherapy. 1983 Sep-Oct;3(5):299-303. PubMed PMID: 6359083.

3: Wilson RS, Landers JH. Use of a new oral analgesic, propiram fumarate, in treating postoperative ocular pain. Ann Ophthalmol. 1982 Dec;14(12):1172-4. PubMed PMID: 7165237.

4: Korduba CA, Veals J, Radwanski E, Symchowicz S, Chung M. Bioavailability of orally administered propiram fumarate in humans. J Pharm Sci. 1981 May;70(5):521-3. PubMed PMID: 7241356.

5: Finch JS. Analgesic comparison of propiram fumarate with pentazocine, codeine, and placebo in postsurgical pain. J Clin Pharmacol. 1980 Nov-Dec;20(11-12):689-92. PubMed PMID: 7014656.

6: Kakizawa T, Kawachi H, Yamamoto H, Komiya Y. [Clinical evaluation of Bayer-4503 (propiram fumarate) in oral surgery]. Nihon Koku Geka Gakkai Zasshi. 1972;18(4):456-9. Japanese. PubMed PMID: 4511502.

7: Suzuki M, Yusa T, Shima T, Iwatsuki K. [Propiram fumarate, a new analgesic]. Masui. 1971 Sep;20(10):909-11. Japanese. PubMed PMID: 4942667.

Explore Compound Types